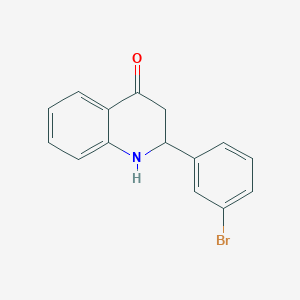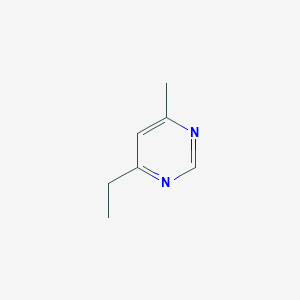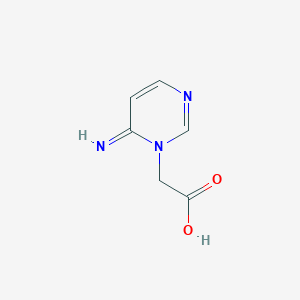![molecular formula C8H5BrClNO B15245429 3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine](/img/structure/B15245429.png)
3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 7-chlorofuro[2,3-c]pyridine with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide can be used to facilitate the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .
化学反应分析
Types of Reactions
3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce hydroxymethyl or formyl derivatives .
科学研究应用
3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the interactions of halogenated heterocycles with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine exerts its effects involves the interaction of its bromomethyl and chlorofuro groups with specific molecular targets. These interactions can lead to the inhibition or activation of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
3-(Bromomethyl)pyridine: Similar in structure but lacks the chlorofuro group.
7-Chlorofuro[2,3-c]pyridine: Similar in structure but lacks the bromomethyl group.
3-(Chloromethyl)-7-chlorofuro[2,3-c]pyridine: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine is unique due to the presence of both bromine and chlorine atoms in its structure.
属性
分子式 |
C8H5BrClNO |
|---|---|
分子量 |
246.49 g/mol |
IUPAC 名称 |
3-(bromomethyl)-7-chlorofuro[2,3-c]pyridine |
InChI |
InChI=1S/C8H5BrClNO/c9-3-5-4-12-7-6(5)1-2-11-8(7)10/h1-2,4H,3H2 |
InChI 键 |
QTZBUPGNCLGUGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C2=C1C(=CO2)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



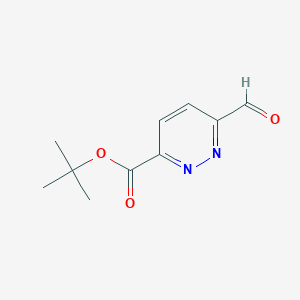

![Bis[3-trifluoro methylbenzyl]sulfone](/img/structure/B15245363.png)
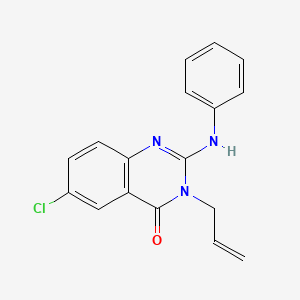
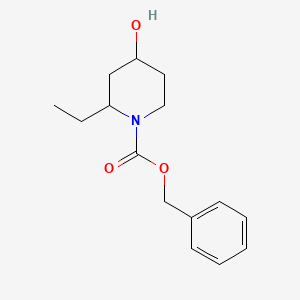
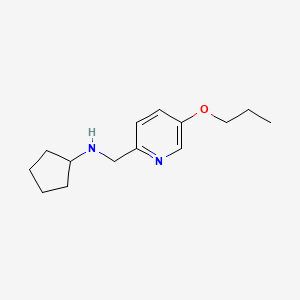
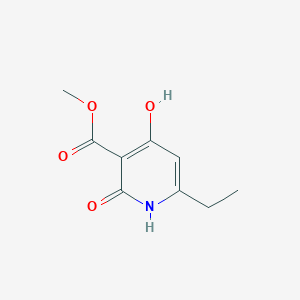
![5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B15245399.png)
![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate](/img/structure/B15245410.png)
